molecular formula C22H39ClN2O6S B13906954 Iboxamycin

Iboxamycin

Cat. No.: B13906954
M. Wt: 495.1 g/mol
InChI Key: JPCLUJPDWMBCAA-SUTQZAMLSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Iboxamycin undergoes various chemical reactions, including:

Common reagents used in these reactions include toluene, THF (tetrahydrofuran), and various catalysts . The major products formed from these reactions are intermediates leading to the final this compound structure.

Comparison with Similar Compounds

Iboxamycin is compared to other lincosamides, such as clindamycin and lincomycin. While clindamycin and lincomycin are effective against Gram-positive bacteria, this compound has an extended spectrum that includes Gram-negative bacteria . Additionally, this compound binds more tightly to the ribosome than clindamycin, making it more effective against resistant bacterial strains . Similar compounds include:

Properties

Molecular Formula

C22H39ClN2O6S

Molecular Weight

495.1 g/mol

IUPAC Name

(4S,5aS,8S,8aR)-N-[(1S,2S)-2-chloro-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-4-(2-methylpropyl)-3,4,5,5a,6,7,8,8a-octahydro-2H-oxepino[2,3-c]pyrrole-8-carboxamide

InChI

InChI=1S/C22H39ClN2O6S/c1-10(2)7-12-5-6-30-19-13(8-12)9-24-15(19)21(29)25-14(11(3)23)20-17(27)16(26)18(28)22(31-20)32-4/h10-20,22,24,26-28H,5-9H2,1-4H3,(H,25,29)/t11-,12-,13-,14+,15-,16-,17+,18+,19+,20+,22+/m0/s1

InChI Key

JPCLUJPDWMBCAA-SUTQZAMLSA-N

Isomeric SMILES

C[C@@H]([C@H]([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)SC)O)O)O)NC(=O)[C@@H]2[C@H]3[C@@H](C[C@@H](CCO3)CC(C)C)CN2)Cl

Canonical SMILES

CC(C)CC1CCOC2C(C1)CNC2C(=O)NC(C3C(C(C(C(O3)SC)O)O)O)C(C)Cl

Origin of Product

United States

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